molecular formula C14H21NO3S B1278390 (N-Crotonyl)-(2S)-bornane-10,2-sultam CAS No. 94594-81-7

(N-Crotonyl)-(2S)-bornane-10,2-sultam

Cat. No. B1278390
CAS RN: 94594-81-7
M. Wt: 283.39 g/mol
InChI Key: BKPQKSSKLBTRJO-LHNOPMQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(N-Crotonyl)-(2S)-bornane-10,2-sultam” is a research chemical with the molecular formula C14H21NO3S and a molecular weight of 283.38 . It is solid in appearance .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one . The InChI string is InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1 .


Physical And Chemical Properties Analysis

The boiling point of “(N-Crotonyl)-(2S)-bornane-10,2-sultam” is 397.2 ℃ at 760 mmHg . The melting point is 182-185 ℃ (lit.) . The density is 1.27 g/cm 3 .

Scientific Research Applications

  • Synthesis and Reactivity Studies :

    • (N-Crotonyl)-(2S)-bornane-10,2-sultam has been studied for its synthesis and reactivity properties. For instance, the X-ray structures of its derivatives, such as its N-crotonoyl derivative, have been analyzed and compared with other sultams like fenchane-8,2-sultam. These studies also explore the reactivity and diastereoselectivity of these compounds in various reactions (Piątek et al., 2005).
  • Asymmetric Synthesis Applications :

    • These compounds have been used in the practical synthesis of complex molecules like alloisoleucine. This involves processes like recrystallization, saponification, and hydroxyamination, demonstrating the utility of (N-Crotonyl)-(2S)-bornane-10,2-sultam in asymmetric synthesis (Belzecki et al., 2000).
  • Chiral Induction in Chemical Reactions :

    • The compound and its derivatives have been shown to act as chiral inducers in various chemical reactions. For instance, N-Glyoxyloyl-(2R)-bornane-10,2-sultam has been used in reactions with nitro compounds, achieving high asymmetric induction (Kudyba et al., 2004).
  • Stereoselective Synthesis :

    • These sultams have been applied in stereoselective synthesis, such as the conversion of bornane-10,2-sultam to its N-sulfinyl derivative. This process has been useful in producing sulfoxides and sulfinimines with high enantioselectivity (Oppolzer et al., 1997).
  • Applications in Diels-Alder Reactions :

    • The compound and its derivatives have been studied in Diels-Alder reactions, such as cycloadditions with cyclopentadiene. These studies have contributed to understanding the stereochemical aspects of these reactions and their applications in asymmetric synthesis (Bauer et al., 1997).
  • Cyclopropanation Studies :

    • N-Enoyl sultams derived from bornane[10,2]sultam have been used in Pd-catalyzed cyclopropanation, demonstrating significant stereochemical control in these reactions (Vallg»rda & Hacksell, 1991).

Safety And Hazards

“(N-Crotonyl)-(2S)-bornane-10,2-sultam” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPQKSSKLBTRJO-LHNOPMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448960
Record name (N-Crotonyl)-(2S)-bornane-10,2-sultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Crotonyl)-(2S)-bornane-10,2-sultam

CAS RN

94594-81-7
Record name (N-Crotonyl)-(2S)-bornane-10,2-sultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.